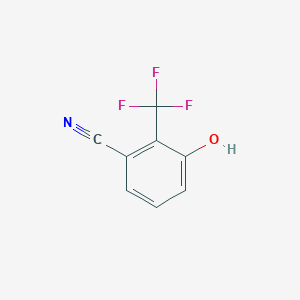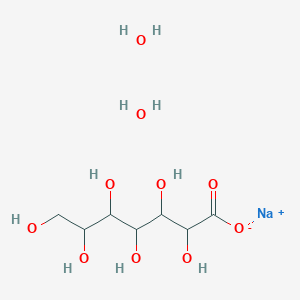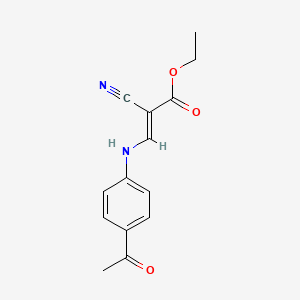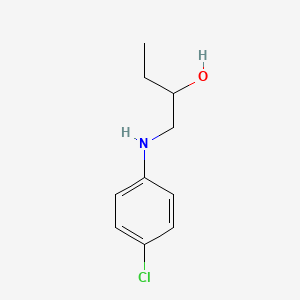
1-(4-Chlorophenylamino)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenylamino)-2-butanol, also known as 4-Chloro-2-butanol, is a chemical compound that is used in a variety of applications in the scientific research field. It is a colorless liquid with a sweet odor and is an important intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. 4-Chloro-2-butanol is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.
Applications De Recherche Scientifique
1-(4-Chlorophenylamino)-2-butanolutanol is used in a variety of scientific research applications. It is an important intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, it is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a solvent for a range of organic compounds.
Mécanisme D'action
1-(4-Chlorophenylamino)-2-butanolutanol acts as a nucleophile, reacting with electrophilic species to form a covalent bond. The reaction is catalyzed by a base, such as sodium hydroxide, which acts as a Lewis acid to activate the nucleophile. The reaction proceeds through an SN2 mechanism, in which the nucleophile attacks the electrophile from the back side of the molecule, forming a covalent bond.
Biochemical and Physiological Effects
1-(4-Chlorophenylamino)-2-butanolutanol has not been studied extensively with regard to its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and prolonged exposure can cause skin and eye irritation. In addition, it is toxic if ingested and can cause nausea, vomiting, and abdominal pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Chlorophenylamino)-2-butanolutanol in laboratory experiments include its availability, low cost, and mild toxicity. It is also relatively easy to use and can be stored and handled safely. The main limitation of using 1-(4-Chlorophenylamino)-2-butanolutanol is its mild toxicity, which can lead to skin and eye irritation if not handled properly.
Orientations Futures
There are a number of potential future directions for research on 1-(4-Chlorophenylamino)-2-butanolutanol. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, further research into its toxicity and safety could lead to improved safety protocols for handling and storing this compound. Finally, research into its potential use as a reagent in organic synthesis could lead to new and improved methods for synthesizing a variety of compounds.
Méthodes De Synthèse
The most common method for synthesizing 1-(4-Chlorophenylamino)-2-butanolutanol is a nucleophilic substitution reaction of 4-chlorobenzaldehyde with 2-butanol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The reaction produces 4-chloro-2-butanol, as well as water and sodium chloride as byproducts.
Propriétés
IUPAC Name |
1-(4-chloroanilino)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,10,12-13H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGWUGQEENZKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenylamino)-2-butanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)
![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)
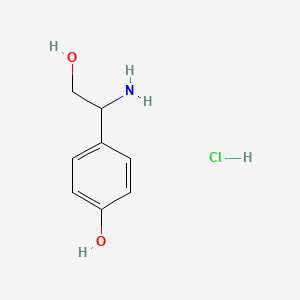
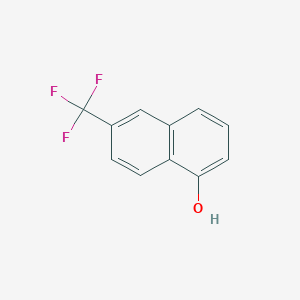

![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)
